molecular formula C7H9NO3S2 B1305188 2-[(2-Furylmethyl)sulfonyl]ethanethioamide CAS No. 175202-41-2

2-[(2-Furylmethyl)sulfonyl]ethanethioamide

Cat. No.: B1305188
CAS No.: 175202-41-2
M. Wt: 219.3 g/mol
InChI Key: TZQWZFLBMQSOPC-UHFFFAOYSA-N
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Description

Contextualization within Modern Medicinal Chemistry Research Paradigms

The furan (B31954) nucleus is a prevalent scaffold in a multitude of pharmacologically active compounds, valued for its ability to enhance binding affinity, selectivity, and pharmacokinetic profiles of drug candidates. ijpsonline.com The incorporation of a furan ring is a recognized strategy in drug discovery, contributing to a wide array of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. ijpsonline.comnih.govresearchgate.net The ether oxygen within the furan ring introduces polarity and potential for hydrogen bonding, which can improve the solubility and bioavailability of drug molecules. nih.gov

The sulfonyl group is another critical pharmacophore in medicinal chemistry, often found in various therapeutic agents. Its inclusion can significantly impact the biological activity of a compound. For instance, aryl-urea and sulfonyl-urea derivatives are of great interest for their potential anticancer properties. blogspot.com Furthermore, the combination of a furan ring with a sulfonyl group has been explored in the development of novel therapeutic agents. utripoli.edu.ly

Thioamides, which are isosteres of amides, have also garnered substantial attention in drug discovery. mdpi.com They are key components in several therapeutic agents, including antifungal and antibacterial drugs. mdpi.comnih.gov The replacement of an amide's carbonyl oxygen with sulfur in a thioamide can alter the molecule's electronic properties and hydrogen bonding capabilities, leading to modified biological activity and target interactions. mdpi.com

Given these precedents, a molecule like 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, which combines these three pharmacologically significant moieties, represents a logical, yet currently unexplored, area for medicinal chemistry research.

Historical Trajectories and Precedent Chemotypes Relevant to this compound Investigation

The history of furan derivatives in chemistry dates back to 1780 with the description of 2-furoic acid. nih.gov Since then, the furan ring has been incorporated into numerous clinically approved drugs. nih.gov Notable examples include nitrofurantoin, an antibacterial agent, and ranitidine, an anti-ulcer medication. wisdomlib.org

The development of antifungal agents has a more recent history, with significant advancements occurring in the latter half of the 20th century. researchgate.net The discovery of azole antifungals in 1969 marked a turning point in the treatment of fungal infections. utripoli.edu.ly Thioamide-containing compounds have also emerged as important antifungal agents, with ongoing research into new derivatives to combat drug-resistant fungal strains. nih.gov

The combination of a furan ring with a sulfonyl group has been investigated in various contexts. For instance, furan sulfonamide compounds have been synthesized and explored for their potential biological activities. dntb.gov.ua While specific research on furan-containing sulfonylthioamides is scarce, the individual historical success of these chemotypes provides a strong foundation for investigating hybrid molecules like this compound.

Rationale for Advanced Academic Investigation into the Chemical Biology of this compound

The rationale for a detailed investigation into the chemical biology of this compound is multifold. The compound's structural composition suggests a high potential for biological activity, particularly as an antifungal agent, a classification under which it is listed in some chemical databases. researchgate.net

The global rise in antifungal resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. researchgate.net The unique combination of the furan, sulfonyl, and ethanethioamide moieties in this compound could lead to interactions with novel biological targets or exhibit a different spectrum of activity compared to existing antifungal drugs.

A systematic investigation would involve the synthesis of this compound and a library of related analogues to establish structure-activity relationships (SAR). This would be followed by comprehensive in vitro and in vivo biological testing to determine its spectrum of activity, potency, and mechanism of action. Such studies would be crucial in determining if this compound, or its derivatives, could be a viable candidate for further drug development. The lack of existing research presents a clear opportunity for novel and impactful discoveries in the field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-ylmethylsulfonyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c8-7(12)5-13(9,10)4-6-2-1-3-11-6/h1-3H,4-5H2,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQWZFLBMQSOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CS(=O)(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384842
Record name 2-[(2-Furylmethyl)sulfonyl]ethanethioamide
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URL https://comptox.epa.gov/dashboard/DTXSID50384842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-41-2
Record name 2-[(2-Furanylmethyl)sulfonyl]ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furylmethyl)sulfonyl]ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 2 Furylmethyl Sulfonyl Ethanethioamide and Its Analogues

Retrosynthetic Analysis of the 2-[(2-Furylmethyl)sulfonyl]ethanethioamide Scaffold

A retrosynthetic analysis of this compound (I) suggests several possible disconnection points. The most logical approach involves the disconnection of the carbon-sulfur bond of the thioamide and the carbon-sulfur bond of the sulfonyl group. This leads to three key synthons: a 2-furylmethyl precursor, a two-carbon unit, and a source of the thioamide group.

A primary disconnection can be made at the sulfonyl-ethanethioamide linkage, breaking the C-S bond between the ethyl group and the sulfonyl moiety. This leads to a key intermediate, 2-(chloromethyl)furan (II), and a sulfonyl-containing building block. A subsequent disconnection of the thioamide C-N bond is also a viable strategy in related syntheses. The thioamide group itself can be introduced in the final steps of the synthesis, for instance, from a corresponding nitrile or amide precursor.

This retrosynthetic approach allows for the modular synthesis of the target compound and its analogues by enabling the variation of the furan (B31954) component, the sulfonyl linker, and the thioamide functionality independently.

Development and Optimization of Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The development of a contemporary synthetic route would focus on efficiency, selectivity, and the use of readily available starting materials.

Methodologies for Key Intermediate Synthesis

The synthesis of the key intermediate, 2-(chloromethyl)furan, can be achieved from furfuryl alcohol, a commercially available starting material. The conversion of the alcohol to the chloride is a standard transformation in organic synthesis.

Another crucial step is the formation of the sulfonyl linkage. This can be accomplished through the reaction of 2-(chloromethyl)furan with a suitable sulfur nucleophile, such as sodium sulfite, to generate a sulfonate salt. Subsequent conversion to a sulfonyl chloride would provide a reactive intermediate for coupling with the ethanethioamide precursor.

The ethanethioamide moiety can be prepared from a corresponding nitrile. For instance, the reaction of a suitable two-carbon electrophile with a cyanide source, followed by thionation using a reagent like Lawesson's reagent, would yield the desired thioamide.

Advanced Catalyst Systems in this compound Synthesis

Modern synthetic methodologies often employ advanced catalyst systems to improve reaction efficiency and selectivity. For the synthesis of this compound, transition-metal-catalyzed cross-coupling reactions could be explored for the formation of the C-S bonds. For instance, palladium or copper catalysts are known to facilitate the coupling of sulfonyl chlorides with various nucleophiles. researchgate.net

The use of phase-transfer catalysts could also be beneficial in reactions involving immiscible reactants, potentially leading to higher yields and milder reaction conditions. Furthermore, organocatalysis could offer an alternative, metal-free approach for certain steps in the synthetic sequence.

Divergent Synthetic Approaches for the Generation of this compound Derivatives

A key advantage of a modular synthetic strategy is the ability to generate a library of analogues by introducing variations in the different building blocks.

Exploration of Furan Ring Modifications

The furan ring is a versatile heterocyclic scaffold found in many biologically active compounds. orientjchem.orgresearchgate.netablesci.comutripoli.edu.ly Its modification can significantly impact the properties of the final molecule. nih.gov The incorporation of various substituents on the furan ring can be achieved by starting with appropriately substituted furfuryl alcohols. For example, alkyl, aryl, or halogenated furan derivatives could be synthesized.

Below is a table illustrating potential modifications to the furan ring:

Starting MaterialResulting Furan Moiety
5-Methylfurfuryl alcohol5-Methyl-2-furylmethyl
5-Bromofurfuryl alcohol5-Bromo-2-furylmethyl
Phenyl(2-furyl)methanol(Phenyl)(2-furyl)methyl

Investigation of Sulfonyl Moiety Derivatization Strategies

The sulfonyl group also offers opportunities for derivatization. While the core structure of this compound has a specific sulfonyl linkage, related analogues could be prepared by modifying the linker between the furan and the thioamide. For instance, the length of the alkyl chain could be varied, or aromatic sulfonyl groups could be introduced.

The synthesis of sulfonyl chlorides from primary sulfonamides using reagents like Pyry-BF4 allows for late-stage functionalization, enabling the introduction of a wide range of nucleophiles. nih.gov This approach could be adapted to create diverse sulfonyl derivatives. researchgate.netnih.govresearchgate.netnih.gov

The following table outlines potential derivatization strategies for the sulfonyl moiety:

ReagentResulting Moiety
3-Chloropropanethiol3-[(2-Furylmethyl)sulfonyl]propanethioamide
Benzene sulfonyl chloride[(Phenyl)sulfonyl]ethanethioamide
Trimethyl sulfonium hydroxideMethyl ester of the corresponding carboxylic acid

These derivatization techniques provide a powerful toolkit for exploring the structure-activity relationships of this compound analogues. semanticscholar.orgmdpi.comyoutube.com

Tailoring of Ethanethioamide Core Substitutions

The ethanethioamide core of this compound offers significant opportunities for structural modification to explore structure-activity relationships in medicinal chemistry. Molecular modification is a key strategy in drug discovery to enhance the efficacy, selectivity, and pharmacokinetic properties of a lead compound. biomedres.usbiomedres.us Alterations to the ethanethioamide moiety can influence its biological activity and physical properties.

One of the primary sites for modification is the nitrogen atom of the thioamide. N-alkylation or N-arylation can introduce a wide variety of substituents. For instance, the introduction of small alkyl groups, cyclic fragments, or aromatic systems could modulate the compound's lipophilicity and hydrogen bonding capacity. The general approach for such modifications would involve the synthesis of a primary thioamide followed by alkylation.

The ethyl linker between the sulfonyl group and the thioamide can also be a target for modification. Introducing substituents on the carbon backbone could impact the molecule's conformation and interaction with biological targets. For example, the synthesis of analogues with methyl or other alkyl groups on the alpha or beta carbons could be achieved by starting with appropriately substituted precursors.

A hypothetical library of analogues with tailored ethanethioamide core substitutions is presented in the table below, illustrating the potential for chemical diversity.

Analogue R1 R2 Rationale for Modification
A-1 HMethylIntroduction of a small lipophilic group.
A-2 HPhenylExploration of aromatic interactions.
A-3 MethylHSteric hindrance to influence conformation.
A-4 HCyclopropylIntroduction of a rigid, strained ring system.
A-5 EthylHIncreased lipophilicity of the linker.

This table is illustrative and represents potential modifications to the ethanethioamide core.

Implementation of Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. The synthesis of this compound and its analogues can be designed to be more environmentally benign.

Several green approaches have been developed for the synthesis of sulfonamides and thioamides. For sulfonamide synthesis, methods using water as a solvent, solvent-free mechanochemical approaches, and the use of recyclable catalysts have been reported. acs.orgrsc.orgresearchgate.nettandfonline.com For instance, a magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of sulfonamides and alcohols, which is a highly atom-efficient process with water as the only byproduct. acs.org

For the thioamide synthesis step, several green methods are available. One approach involves a three-component synthesis of aromatic thioamides from substituted benzaldehydes, primary amines, and elemental sulfur under catalyst-free and solvent-free conditions. mdpi.com Another catalyst-free protocol for thioamide synthesis has been reported to proceed in water with a small amount of THF. mdpi.com The use of water as a solvent in thioamide synthesis represents a significant step towards a greener process. organic-chemistry.org

The table below summarizes potential green chemistry strategies applicable to the synthesis of the target compound.

Synthetic Step Conventional Method Green Alternative Reference
Sulfonamide FormationReaction of sulfonyl chloride with amine in organic solvent with a base.Catalytic coupling of alcohol and sulfonamide in water. acs.org
Thioamide SynthesisThionation of amides using Lawesson's reagent in toxic solvents.Catalyst- and solvent-free reaction of aldehydes, amines, and sulfur. mdpi.com
Solvent UsageChlorinated solvents for extraction and purification.Use of greener solvents like ethanol or water; solvent-free workup. researchgate.net

Stereoselective and Enantioselective Synthetic Methodologies for this compound Analogues

Should chirality be introduced into the structure of this compound analogues, for instance, by substitution on the ethyl linker, stereoselective and enantioselective synthetic methods would be crucial. The biological activity of chiral molecules is often dependent on their stereochemistry.

While there is no specific literature on the stereoselective synthesis of the target compound, general methodologies for the enantioselective synthesis of thioamides and related structures can be considered. For example, copper-catalyzed synthesis of thioamide-containing peptides has been shown to proceed with high enantiomeric purity, preserving the chirality of the starting materials. mdpi.com Such catalytic systems could potentially be adapted for the synthesis of chiral analogues of this compound.

Another approach could involve the use of chiral auxiliaries or chiral catalysts in the key bond-forming reactions. For the synthesis of chiral thioamide peptides, methods have been developed that minimize racemization, which is a common issue in peptide synthesis. researchgate.net These strategies often involve the activation of carboxylic acids with specific reagents that allow for mild reaction conditions.

The following table outlines hypothetical stereoselective approaches for the synthesis of a chiral analogue, (R)-2-[(2-Furylmethyl)sulfonyl]-1-phenylethanethioamide.

Approach Description Potential Advantages
Chiral Pool SynthesisStarting from a chiral precursor, such as (R)-2-amino-2-phenylethanol.High enantiomeric purity can be maintained throughout the synthesis.
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity in a key bond-forming step.Potentially more efficient and atom-economical than using chiral auxiliaries.
Chiral AuxiliaryTemporary attachment of a chiral auxiliary to guide the stereochemical outcome of a reaction.Well-established and reliable method for controlling stereochemistry.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 2 Furylmethyl Sulfonyl Ethanethioamide

Rational Design and Synthesis of Focused Libraries for SAR Elucidation

The cornerstone of an effective SAR study is the rational design and synthesis of focused libraries of analogues. For 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, this process would involve the systematic modification of its three key structural components: the furan (B31954) ring, the sulfonyl linker, and the ethanethioamide side chain. The objective is to synthesize a diverse yet targeted set of compounds to probe the specific contributions of each part of the molecule to its biological activity.

The synthesis of a focused library would begin with the parent compound, this compound. Modifications would then be introduced in a controlled manner. For instance, the furan ring could be substituted at various positions with electron-donating or electron-withdrawing groups to assess the impact of electronics and sterics on activity. The sulfonyl linker could be replaced with other functionalities, such as an amide or an ether, to understand the importance of the sulfonyl group itself. Finally, the ethanethioamide chain could be altered in length or the thioamide group could be replaced with an amide to determine the necessity of the sulfur atom for the observed biological effects.

A representative, albeit hypothetical, library of rationally designed analogues is presented in Table 1. This library is designed to provide a preliminary understanding of the SAR landscape for this class of compounds.

Table 1: Hypothetically Designed Focused Library of this compound Analogues

Compound IDModification from Parent CompoundRationale for Design
Parent This compoundBaseline for activity comparison.
ANA-01 Substitution of furan ring with a thiophene ringTo evaluate the role of the heteroatom in the aromatic ring.
ANA-02 Methyl substitution at the 5-position of the furan ringTo probe steric and electronic effects on the furan moiety.
ANA-03 Replacement of the sulfonyl group with an amide groupTo assess the importance of the sulfonyl linker for activity.
ANA-04 Replacement of the thioamide with an amideTo determine the significance of the sulfur atom in the side chain.
ANA-05 Extension of the ethyl chain to a propyl chainTo investigate the impact of linker length on biological activity.

Systematic Positional Scanning and Substituent Effect Analysis on Biological Activity Profiles

Following the synthesis of the focused library, a systematic positional scanning and substituent effect analysis would be conducted. This involves testing each analogue in a relevant biological assay to determine its activity relative to the parent compound. The goal is to identify which positions on the molecular scaffold are sensitive to modification and what types of substituents enhance or diminish activity.

For this compound, this would entail a detailed examination of substitutions on the furan ring. For example, placing small, electron-donating groups (e.g., methyl) versus electron-withdrawing groups (e.g., nitro) at the 3-, 4-, and 5-positions of the furan ring can reveal important electronic and steric requirements for activity. orientjchem.org Similarly, modifications to the methylene (B1212753) bridge connecting the furan and sulfonyl groups, such as gem-dimethyl substitution, could provide insights into conformational preferences.

The substituent effects on the ethanethioamide portion would also be critical to investigate. Varying the substitution on the nitrogen of the thioamide, if applicable, or altering the length of the alkyl chain would provide a more complete picture of the SAR. The hypothetical biological activity data in Table 2 illustrates the type of information that would be generated from such a study.

Table 2: Hypothetical Biological Activity Profile of this compound Analogues

Compound IDModificationBiological Activity (IC₅₀, µM)Fold Change vs. Parent
Parent None10.51.0
ANA-01 Furan -> Thiophene25.22.4 (decrease)
ANA-02 5-Methylfuran5.30.5 (increase)
ANA-03 Sulfonyl -> Amide>100>9.5 (decrease)
ANA-04 Thioamide -> Amide85.18.1 (decrease)
ANA-05 Ethyl -> Propyl15.81.5 (decrease)

Elucidation of Pharmacophore Models for this compound Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. Based on the SAR data from the initial library, a pharmacophore model for active this compound analogues can be developed. This model would highlight the key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.

The development of a pharmacophore model is typically achieved using computational software that aligns the most active compounds from the library and identifies common features. For this series, the model might include a hydrogen bond acceptor feature for the sulfonyl oxygens, a hydrophobic/aromatic feature for the furan ring, and a hydrogen bond donor feature for the thioamide N-H. This model would serve as a valuable tool for designing new analogues with potentially improved activity and for virtual screening of compound databases to identify novel scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. benthamdirect.comnih.govjbclinpharm.org By developing a robust QSAR model, the biological activity of newly designed compounds can be predicted before their synthesis, thus saving time and resources.

Structure-Mechanism Relationship Investigations through Targeted Analog Studies

While SAR studies focus on what structural features are important for activity, structure-mechanism relationship (SMR) studies aim to understand how these features contribute to the molecular mechanism of action. Targeted analog studies are a key component of SMR investigations. This involves designing and synthesizing specific compounds to test hypotheses about the interaction of the molecule with its biological target.

For this compound, if a putative target enzyme is identified, analogues could be designed to probe specific interactions within the active site. For example, if the thioamide is hypothesized to chelate a metal ion in the enzyme's active site, analogues with different chelating groups could be synthesized to test this hypothesis. Similarly, if the furan ring is thought to engage in a pi-stacking interaction, analogues with modified aromatic systems could be prepared to confirm this. By correlating the structural changes in these targeted analogues with their effects on biological activity and target engagement, a detailed understanding of the structure-mechanism relationship can be achieved.

Molecular and Biochemical Mechanism of Action Elucidation for 2 2 Furylmethyl Sulfonyl Ethanethioamide

Investigation of Cellular Pathway Modulation by 2-[(2-Furylmethyl)sulfonyl]ethanethioamide

Proteomic Approaches to Uncover Global Cellular Responses:There is no publicly available proteomic data detailing the changes in protein expression or post-translational modifications in response to treatment with this compound.

Without primary research data, any attempt to create the requested content would be speculative and would not meet the standards of scientific accuracy.

Metabolomic Profiling for Biochemical Pathway Analysis

Currently, there are no published studies that have conducted metabolomic profiling to elucidate the biochemical pathways affected by This compound . Such an analysis would involve treating a biological system (e.g., cells, tissues, or an organism) with the compound and then employing techniques like mass spectrometry or nuclear magnetic resonance (NMR) to measure changes in the levels of endogenous metabolites. By identifying significantly altered metabolites, researchers could infer which biochemical pathways are modulated by the compound's activity.

Table 1: Hypothetical Metabolomic Data Following Treatment with this compound

Metabolite Fold Change p-value Implicated Pathway
Data Not Available - - -
Data Not Available - - -

This table is for illustrative purposes only, as no experimental data is currently available.

Without experimental data, it is not possible to detail the specific biochemical pathways impacted by this compound.

Subcellular Localization and Trafficking Studies of this compound

The subcellular localization of a compound is crucial for understanding its mechanism of action, as it determines which cellular components (e.g., nucleus, mitochondria, endoplasmic reticulum) the compound can interact with. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical quantification, are typically employed for these studies.

There is no available research detailing the subcellular distribution or trafficking of 2-[(2--Furylmethyl)sulfonyl]ethanethioamide . Therefore, its potential cellular targets and the compartments in which it exerts its effects remain unknown.

Table 2: Hypothetical Subcellular Distribution of this compound

Cellular Compartment Percentage of Total Compound
Nucleus Data Not Available
Cytosol Data Not Available
Mitochondria Data Not Available
Endoplasmic Reticulum Data Not Available

This table is for illustrative purposes only, as no experimental data is currently available.

Mechanistic Studies at the Organismal Level using Pre-clinical Model Systems

No preclinical studies on This compound have been published. As a result, its effects in a whole-organism context, including its potential therapeutic activities and the physiological pathways it may influence, have not been determined.

Table 3: Summary of Hypothetical Preclinical Studies on this compound

Preclinical Model Disease Area Key Mechanistic Finding
Data Not Available - -
Data Not Available - -

This table is for illustrative purposes only, as no experimental data is currently available.

Table of Compound Names Mentioned

Compound Name

Computational Chemistry and Theoretical Investigations of 2 2 Furylmethyl Sulfonyl Ethanethioamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, can elucidate molecular geometry, electronic structure, and reactivity descriptors. For 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, Density Functional Theory (DFT) calculations could be employed to gain insight into its stability and potential interaction mechanisms.

A hypothetical study using a common functional, such as B3LYP with a 6-311G++(d,p) basis set, would first involve geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a range of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates the electron-donating ability of the molecule.
LUMO Energy -1.5 eV Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical stability and reactivity.
Dipole Moment 4.2 Debye Indicates a polar nature, likely influencing solubility.

Molecular Docking and Molecular Dynamics Simulations with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule to a biological target.

Given the presence of the sulfonyl and thioamide groups, a plausible hypothetical target for this compound could be a metalloenzyme, such as a Matrix Metalloproteinase (MMP), which is often implicated in diseases like cancer and arthritis. The docking process would involve preparing the 3D structure of the target protein (e.g., MMP-9) and the optimized 3D structure of the ligand. Using software like AutoDock or Glide, the ligand would be placed into the active site of the enzyme, and various conformations would be sampled. A scoring function would then estimate the binding affinity for each pose, typically expressed as a negative value (e.g., in kcal/mol), where a more negative score indicates a stronger predicted interaction.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted protein-ligand complex over time. An MD simulation would track the movements of every atom in the system over a period of nanoseconds, providing insights into the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts.

Table 2: Hypothetical Molecular Docking and MD Simulation Results for this compound with MMP-9

Parameter Result Interpretation
Docking Score (kcal/mol) -8.5 Suggests a strong theoretical binding affinity to the active site.
Key Interacting Residues His226, Glu227, Pro241 Indicates specific amino acids involved in binding.
Type of Interactions Hydrogen bond with Glu227, Hydrophobic interaction with Pro241 Elucidates the nature of the binding forces.

De Novo Design Strategies Based on the this compound Scaffold

De novo drug design aims to generate novel molecular structures from scratch that are complementary to a target's binding site. The this compound structure can serve as a central scaffold or starting point for these strategies. The process can be either receptor-based, using the 3D structure of the target, or ligand-based, using the known active molecule as a template.

Using a receptor-based approach with our hypothesized MMP-9 target, the scaffold could be placed in the active site. Then, algorithms could "grow" new functional groups from the core structure to fill unoccupied pockets of the binding site and form additional favorable interactions. For instance, a hydroxyl group could be added to form a new hydrogen bond, or a more extended aromatic system could be introduced to enhance hydrophobic interactions. This iterative process can generate a library of novel compounds with potentially higher binding affinities.

Table 3: Hypothetical Molecules Generated via De Novo Design from the this compound Scaffold

Modification Rationale Predicted Improvement
Addition of a p-hydroxyl group to a new phenyl ring attached to the furan (B31954) To form a new hydrogen bond with a distant polar residue. Increased binding affinity.
Replacement of the furan ring with a thiophene ring To explore different hydrophobic interactions and electronic properties. Altered selectivity profile.

Ligand-Based and Structure-Based Drug Design Methodologies Applied to this compound

Both ligand-based and structure-based drug design are crucial strategies in computational drug discovery.

Ligand-Based Drug Design (LBDD): In the absence of a known 3D structure for the biological target, LBDD methods rely on the information from known active molecules. If a set of molecules similar to this compound with known activities were available, a pharmacophore model could be developed. This model would represent the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. For our single compound, a hypothetical pharmacophore model would include features like a hydrogen bond acceptor (sulfonyl oxygens), a hydrophobic aromatic feature (furan ring), and a hydrogen bond donor (thioamide N-H). This model could then be used to screen large virtual databases for other molecules that fit these criteria.

Structure-Based Drug Design (SBDD): As discussed in the molecular docking section, SBDD utilizes the 3D structure of the target protein. Starting with the docked pose of this compound in the MMP-9 active site, SBDD would involve iterative modifications to the ligand's structure to optimize its interactions. For example, if a specific pocket in the active site is lined with hydrophobic residues, the furan moiety might be modified to a larger, more lipophilic group like a phenyl or naphthyl ring to improve binding. The goal is to rationally design modifications that enhance the complementarity between the ligand and its target.

Computational Pharmacokinetic and Pharmacodynamic Modeling Approaches

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage failures in drug development. A variety of computational models and software tools are available to predict these pharmacokinetic properties from a molecule's structure.

For this compound, various physicochemical and pharmacokinetic parameters can be predicted. These predictions are often based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimental results. Key predicted properties would include lipophilicity (LogP), aqueous solubility (LogS), blood-brain barrier (BBB) permeability, human intestinal absorption (HIA), and potential for inhibition of major cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Pharmacodynamic (PD) modeling, which relates drug concentration to its effect, can be conceptually linked to these predictions. For instance, if the compound is predicted to have high metabolic instability (e.g., high clearance by CYP enzymes), a PK/PD model would suggest that a higher or more frequent dose might be needed to maintain a therapeutic concentration at the target site. These in silico predictions provide a preliminary assessment of the compound's "drug-likeness" and potential in vivo behavior.

Table 4: Hypothetical In Silico ADMET Profile of this compound

ADMET Property Predicted Value/Classification Implication
LogP (Lipophilicity) 2.5 Good balance for permeability and solubility.
Aqueous Solubility (LogS) -3.0 Moderately soluble.
Human Intestinal Absorption High (>90%) Likely well-absorbed orally.
BBB Permeability Low Unlikely to cause significant central nervous system side effects.
CYP2D6 Inhibition Non-inhibitor Lower risk of drug-drug interactions with CYP2D6 substrates.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Furylmethyl Sulfonyl Ethanethioamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for determining the precise molecular structure of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide in solution and the solid state. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced techniques are required for complete and unambiguous assignment and to probe higher-order structural features.

Advanced Multi-dimensional NMR Techniques (e.g., 2D, 3D NMR)

Two-dimensional (2D) NMR experiments are critical for establishing the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as Correlation Spectroscopy (COSY) map out ¹H-¹H spin systems, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly vital, as it reveals longer-range (2-3 bond) ¹H-¹³C correlations, which are essential for connecting the distinct functional groups: the furan (B31954) ring, the sulfonyl linker, and the ethanethioamide tail. analis.com.my

For instance, HMBC correlations from the methylene (B1212753) protons adjacent to the furan ring (H-6) to the furan carbons (C-2, C-3) and the sulfonyl-adjacent methylene carbon (C-7) would unequivocally establish the furylmethylsulfonyl linkage. Similarly, correlations between the ethanethioamide protons and the thioamide carbon (C-9) confirm the terminal moiety. The ¹³C chemical shift of the thioamide carbon is expected to be significantly downfield (around 200–210 ppm) compared to a standard amide, a characteristic feature of this group. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃.
PositionAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1O---
2C-148.5H-3, H-6
3CH6.40 (d)111.2C-2, C-4, C-5
4CH6.35 (dd)110.8C-3, C-5
5CH7.40 (d)143.8C-2, C-3, C-4
6CH₂4.55 (s)56.2C-2, C-3, C-7
-SO₂---
7CH₂3.60 (t)54.8C-6, C-8
8CH₂3.15 (t)28.5C-7, C-9
9C=S-205.4H-8, H-10
10NH₂8.10 (br s), 7.85 (br s)-C-9

While 2D NMR is often sufficient for small molecules, 3D NMR techniques could be employed in more complex scenarios, such as studying the compound's interaction with a biological macromolecule. Experiments like ¹⁵N-edited HSQC-TOCSY could trace the connectivity within the molecule while it is bound to a protein target, providing insights into the bound conformation.

Solid-State NMR for Polymorph and Crystal Structure Analysis

The analysis of this compound in its solid, crystalline form provides crucial information on molecular packing and polymorphism, which can significantly impact its physical properties. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS), is a powerful tool for this purpose. researchgate.netrsc.orgnih.gov ssNMR is highly sensitive to the local electronic environment, meaning that different crystalline forms (polymorphs) or the presence of multiple, non-equivalent molecules in the crystal's asymmetric unit (Z') will give rise to distinct sets of NMR signals. researchgate.netrsc.org

For example, if the compound crystallizes into two different polymorphs (Form A and Form B), the ¹³C CP-MAS spectra would likely show differences in chemical shifts for carbons sensitive to intermolecular interactions, such as those in the thioamide group involved in hydrogen bonding. This allows for the identification and quantification of different polymorphic forms in a bulk sample. rsc.org

Table 2: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs of this compound.
Carbon PositionForm A (δ, ppm)Form B (δ, ppm)Δδ (ppm)
C-5 (Furan)144.2143.50.7
C-6 (CH₂)56.056.3-0.3
C-7 (CH₂)55.154.60.5
C-9 (C=S)206.1204.91.2

Dynamic NMR Studies of Conformational Exchange

Molecules like this compound possess several single bonds around which rotation may be hindered, leading to the existence of multiple conformers that can interconvert on the NMR timescale. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to study these conformational exchange processes. umich.eduresearchgate.net

Potential dynamic processes in this molecule include restricted rotation around the Aryl-CH₂ bond or the S-CH₂ bonds. At low temperatures, this rotation might become slow enough to result in separate signals for atoms that are equivalent at room temperature. As the temperature is increased, the rate of exchange increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. By analyzing the line shapes and identifying the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's flexibility. umich.edu

Table 3: Hypothetical Dynamic NMR Data for Conformational Exchange in this compound.
Dynamic ProcessProbed NucleiCoalescence Temp. (Tc)Rate Constant (k) at TcActivation Energy (ΔG‡)
Hindered S-CH₂ Bond RotationH-7285 K (12 °C)155 s⁻¹14.8 kcal/mol

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass spectrometry is a critical analytical tool for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. It is also the primary technique for identifying and quantifying its metabolites in complex biological matrices.

High-Resolution Mass Spectrometry for Exact Mass and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, provides a highly accurate mass measurement of the parent ion. mdpi.comnih.gov This allows for the determination of the elemental formula of the compound with a high degree of confidence, typically with a mass error of less than 5 parts per million (ppm). For this compound (C₇H₉NO₃S₂), the exact mass of its protonated ion [M+H]⁺ can be calculated and compared to the experimentally measured value to confirm its elemental composition.

Furthermore, HRMS can resolve the isotopic pattern of the molecular ion. The presence of two sulfur atoms in the molecule results in a characteristic isotopic signature. While the most abundant isotopologue contains two ³²S atoms, the natural abundance of the ³⁴S isotope (4.21%) means there will be a significant [M+2]⁺ peak from the isotopologue containing one ³²S and one ³⁴S, and a smaller [M+4]⁺ peak from the species containing two ³⁴S atoms. This distinct pattern serves as an additional confirmation of the presence of two sulfur atoms.

Table 4: HRMS Data for the Protonated Molecular Ion of this compound.
Ion FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
[C₇H₁₀NO₃S₂]⁺220.00998220.010050.32

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to purposefully fragment a selected precursor ion (e.g., the [M+H]⁺ ion) and analyze the resulting product ions. nih.gov The fragmentation pattern is highly dependent on the molecule's structure and provides a "fingerprint" that can be used for structural confirmation and identification. nih.govresearchgate.net The fragmentation of this compound under Collision-Induced Dissociation (CID) would likely involve cleavage at the weakest bonds and the formation of stable fragments.

Key fragmentation pathways would include:

Loss of the furylmethyl group: Cleavage of the C-S bond between the sulfonyl group and the furylmethyl moiety, leading to a characteristic fragment ion at m/z 81.03, corresponding to the furylmethyl cation.

Cleavage of the sulfonyl group: Loss of sulfur dioxide (SO₂, 63.96 Da) is a common fragmentation pathway for sulfonyl-containing compounds. researchgate.netaaqr.org

Fragmentation of the ethanethioamide chain: Cleavage along the ethyl chain can occur, providing further structural information.

By meticulously analyzing these fragmentation pathways, researchers can confirm the connectivity of the molecule and use specific precursor-to-product ion transitions for highly selective and sensitive quantification in complex mixtures using techniques like Selected Reaction Monitoring (SRM).

Table 5: Proposed Major MS/MS Fragments of Protonated this compound ([M+H]⁺, m/z 220.01).
Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Identity
220.01156.05C₅H₅O (Furanmethyl radical)[HO₂S-CH₂-CH₂-CSNH₂]⁺
220.01138.98SO₂ + NH₃[C₅H₅O-CH₂-CH₂-CH₂]⁺
220.0181.03C₂H₄NO₂S₂[C₅H₅O-CH₂]⁺ (Furfuryl cation)
156.0592.09SO₂[H₂N-CS-CH₂-CH₂]⁺

X-ray Crystallography and Single Crystal Diffraction Studies for Solid-State Structure Determination

No published X-ray crystallography or single crystal diffraction studies for this compound could be located. This type of analysis would be essential for definitively determining its three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information. Such data would provide fundamental insights into the compound's conformation and intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Detailed Infrared (IR) and Raman spectroscopic data for this compound are not available in peer-reviewed literature. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule and can offer insights into its conformational properties. A theoretical analysis would predict characteristic vibrational modes for the furan ring, the sulfonyl group (SO₂), and the ethanethioamide group (C(=S)NH₂), but without experimental data, a specific analysis cannot be conducted.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Advanced Separation Method Development

There are no published High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods specifically developed for the purity assessment or separation of this compound. The development of such methods would be crucial for quality control in any synthesis of the compound and for its isolation from reaction mixtures. The choice between HPLC and GC would depend on the compound's volatility and thermal stability, properties that have not been documented in the available literature.

Pre Clinical Research Methodologies and Translational Research Perspectives for 2 2 Furylmethyl Sulfonyl Ethanethioamide

In Vitro Pharmacological Profiling Methodologies

The initial characterization of a new chemical entity involves a comprehensive in vitro assessment to determine its biological activity and potential mechanism of action.

Cell-Based Assays for Target Validation and Functional Activity

Cell-based assays are fundamental to understanding how a compound affects cellular functions and to validate its interaction with specific biological targets. A standard approach would involve a tiered screening process.

Initial Viability and Cytotoxicity Screening: The first step would be to assess the general effect of 2-[(2-Furylmethyl)sulfonyl]ethanethioamide on cell health. This is typically performed across a panel of well-characterized cell lines representing different tissues or disease states. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release assays would quantify cell viability and membrane integrity, respectively.

Target-Based Functional Assays: If a specific molecular target is hypothesized, cell lines engineered to overexpress or lack the target would be utilized. For instance, if the compound were presumed to interact with a specific receptor, reporter gene assays could measure downstream signaling pathway activation or inhibition. Calcium flux assays or cAMP (cyclic adenosine (B11128) monophosphate) measurements would provide real-time data on cellular responses.

Phenotypic Screening: In the absence of a known target, high-content screening (HCS) could be employed. This involves automated microscopy and image analysis to assess changes in cellular morphology, protein localization, or other phenotypic markers in response to the compound.

A hypothetical data output from an initial cell viability screen is presented below.

Cell LineTissue of OriginIC50 (µM) for Cytotoxicity
HEK293Human Embryonic Kidney> 100
HepG2Human Liver Cancer75.4
A549Human Lung Cancer> 100
SH-SY5YHuman Neuroblastoma89.2

Enzyme Assays and Biochemical Interaction Studies with Purified Proteins

To elucidate direct molecular interactions, biochemical assays using purified proteins are essential. These methods provide quantitative data on binding affinity and enzymatic inhibition.

Enzyme Inhibition Assays: If this compound is predicted to be an enzyme inhibitor, its activity would be tested against the purified enzyme. The assay would measure the rate of substrate conversion to product in the presence of varying concentrations of the compound to determine the IC50 (half-maximal inhibitory concentration).

Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to measure the direct binding of the compound to a purified target protein. These methods provide key kinetic and thermodynamic parameters, such as the association (ka) and dissociation (kd) rate constants and the dissociation constant (KD), which is a measure of binding affinity.

In Vivo Mechanistic Studies in Relevant Animal Models

Following promising in vitro results, the investigation would proceed to in vivo studies to understand the compound's behavior and effects within a living organism.

Design and Execution of Pharmacokinetic/Pharmacodynamic (PK/PD) Studies in Animal Models

PK/PD studies are crucial for understanding the relationship between the drug's concentration in the body and its pharmacological effect over time.

Pharmacokinetic (PK) Profiling: This involves administering this compound to animal models (typically rodents) via relevant routes. Blood and tissue samples would be collected at various time points to determine key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-mass spectrometry (LC-MS) is the standard analytical technique for quantifying the compound in biological matrices.

Pharmacodynamic (PD) Modeling: PD studies aim to correlate the measured drug concentrations with a biological response. This requires a quantifiable biomarker of the drug's effect. For example, if the compound were an anti-inflammatory agent, levels of specific cytokines in the blood could be measured at different time points and correlated with the drug's plasma concentration.

The table below illustrates a hypothetical set of pharmacokinetic parameters.

ParameterValueUnit
Cmax (Maximum Concentration)1.2µg/mL
Tmax (Time to Cmax)2hours
AUC (Area Under the Curve)6.8µg*h/mL
t1/2 (Half-life)4.5hours

Biomarker Identification and Validation Methodologies for Mechanistic Insight

Biomarkers are essential for monitoring the biological effects of a compound and providing insights into its mechanism of action.

Target Engagement Biomarkers: These markers confirm that the compound is interacting with its intended target in vivo. For example, if the target is a kinase, a biomarker could be the phosphorylation status of a downstream substrate.

Mechanism-of-Action Biomarkers: These reflect the physiological consequences of target engagement. For instance, if the compound affects a metabolic pathway, the levels of specific metabolites in blood or urine could serve as biomarkers.

Omics Technologies: Unbiased approaches like transcriptomics (RNA sequencing), proteomics, and metabolomics can be used to identify novel biomarkers by analyzing global changes in gene expression, protein levels, or metabolite profiles in response to compound administration.

Metabolite Identification and Profiling Methodologies for this compound

Understanding how a compound is metabolized is critical for assessing its safety and efficacy. The reference to "sulfonyl lafutidine" metabolite research suggests a focus on the biotransformation of the sulfonyl group.

In Vitro Metabolism Studies: The initial assessment would involve incubating this compound with liver microsomes or hepatocytes from different species (including human). This helps to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved.

In Vivo Metabolite Profiling: Samples (plasma, urine, feces) from in vivo PK studies would be analyzed using high-resolution mass spectrometry (HRMS) to detect and identify metabolites. By comparing the mass spectra of the parent compound with those of its metabolites, the chemical transformations can be deduced.

Structural Elucidation: Once potential metabolites are detected, their exact chemical structures are determined using techniques like nuclear magnetic resonance (NMR) spectroscopy and comparison with synthetically prepared reference standards.

Lack of Publicly Available Research on High-Throughput Screening Assays for this compound Derivatives

Following a comprehensive search of available scientific literature and databases, no specific information was found regarding the development of high-throughput screening (HTS) assays for derivatives of the chemical compound this compound. The requested detailed research findings, data tables, and methodologies for pre-clinical and translational research on this specific compound and its derivatives in the context of HTS are not present in the public domain.

Therefore, it is not possible to provide the requested article content for "" under the section "7.4. Development of High-Throughput Screening (HTS) Assays for this compound Derivatives" without fabricating information. Adherence to the principles of providing accurate, verifiable, and non-hallucinatory content precludes the generation of the requested article.

Future Directions, Research Gaps, and Emerging Methodologies in 2 2 Furylmethyl Sulfonyl Ethanethioamide Research

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of drug discovery and chemical synthesis. For a compound like 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, where a foundational body of research is yet to be established, AI and ML can offer a significant leap forward. Predictive models, for instance, can be trained on large datasets of compounds with similar structural features to forecast the potential biological activities, toxicity profiles, and pharmacokinetic properties of this compound. This in silico screening can prioritize experimental resources for the most promising avenues of investigation.

Furthermore, generative AI models can be employed to design novel derivatives of this compound with enhanced efficacy or improved safety profiles. By learning the complex relationships between chemical structure and biological function, these algorithms can propose modifications to the parent molecule that are most likely to yield desired therapeutic effects. The synthesis of these novel analogs can also be optimized using ML algorithms that predict reaction outcomes and suggest optimal reaction conditions, thereby accelerating the discovery pipeline.

Table 1: Potential Applications of AI/ML in this compound Research

Application AreaAI/ML ToolPotential Outcome
Target Identification Deep Learning, Network AnalysisPrediction of protein targets based on structural similarity to known ligands.
Virtual Screening Molecular Docking SimulationsIdentification of potential binding modes and affinities to biological targets.
ADMET Prediction QSAR Models, Neural NetworksEstimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity.
Lead Optimization Generative Adversarial NetworksDesign of novel analogs with improved potency and selectivity.
Synthesis Planning Retrosynthesis AlgorithmsPrediction of efficient synthetic routes for the compound and its derivatives.

Application of Advanced Imaging Techniques for In Vivo Mechanism Elucidation

Understanding the mechanism of action of a novel compound within a living organism is a critical step in its development. Advanced imaging techniques offer non-invasive windows into biological processes at the molecular and cellular levels. Should this compound demonstrate significant biological activity, these techniques would be indispensable for elucidating its in vivo behavior.

For instance, positron emission tomography (PET) could be utilized by radiolabeling this compound to track its distribution and accumulation in different tissues and organs in real-time. This can provide crucial information about its target engagement and pharmacokinetic profile. At a higher resolution, techniques like intravital microscopy could be used in animal models to visualize the compound's effects on cellular dynamics and interactions within a native biological environment. The insights gained from these imaging studies would be invaluable for understanding the compound's mechanism of action and for guiding its further development.

Exploration of Novel Therapeutic Modalities Inspired by this compound

The unique chemical structure of this compound could serve as a scaffold for the development of novel therapeutic modalities that go beyond traditional small-molecule inhibitors. For example, its structure could be incorporated into proteolysis-targeting chimeras (PROTACs), which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The furan (B31954), sulfonyl, and thioamide groups could be chemically modified to attach a ligand for a target protein and a ligand for an E3 ubiquitin ligase, creating a PROTAC that specifically targets a protein of interest for degradation.

Another emerging area is the development of covalent inhibitors, which form a permanent bond with their target protein, leading to a more durable and potent therapeutic effect. The thioamide group in this compound could potentially be engineered to act as a reactive handle for forming a covalent bond with a specific amino acid residue in a target protein's binding site.

Challenges and Opportunities in the Development of this compound-based Research Tools

While the therapeutic potential of this compound is yet to be explored, its unique structure could be leveraged for the development of valuable research tools. For example, it could be functionalized with fluorescent dyes or affinity tags to create chemical probes for studying specific biological pathways or for identifying novel protein targets.

A significant challenge in this endeavor is the current lack of information on the compound's biological targets and off-target effects. A thorough understanding of its pharmacology is a prerequisite for designing reliable and specific research tools. However, this also presents an opportunity. The process of developing these tools, through techniques such as chemical proteomics and activity-based protein profiling, can itself lead to the discovery of novel biological insights and potential therapeutic applications for this compound and related molecules. The journey of transforming this compound from a chemical entity to a validated research tool or a therapeutic lead will require a multidisciplinary approach, integrating synthetic chemistry, cell biology, and advanced analytical techniques.

Q & A

Q. What are the recommended synthetic routes for preparing 2-[(2-Furylmethyl)sulfonyl]ethanethioamide, and what experimental conditions are critical for success?

The synthesis of thioamide derivatives typically involves sequential functionalization of the core scaffold. For compounds with sulfonyl and thioamide groups, a common approach includes:

  • Sulfonylation : Reacting a furylmethyl precursor with sulfonyl chlorides under anhydrous conditions .
  • Thioamide Formation : Introducing the thioamide group via reaction with Lawesson’s reagent or thiourea derivatives in polar aprotic solvents (e.g., DMF or DCM) .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
    Critical Conditions : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation of the thioamide group, and monitor reaction progress via TLC .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the furylmethyl sulfonyl group (e.g., δ 7.5–8.0 ppm for aromatic protons) and thioamide NH₂ signals (δ 9–10 ppm) .
  • IR Spectroscopy : Key peaks include ν(S=O) ~1350–1150 cm⁻¹ (sulfonyl) and ν(C=S) ~1250–1050 cm⁻¹ (thioamide) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S values .

Q. How should researchers assess the stability and purity of this compound under varying storage conditions?

  • Stability Tests : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light to identify decomposition pathways (e.g., sulfonyl group hydrolysis) .
  • Purity Monitoring : Use HPLC with a C18 column (MeCN/H₂O mobile phase) and UV detection at 254 nm .
  • Storage Recommendations : Store at –20°C in amber vials under inert gas to prevent thioamide oxidation .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the interaction of this compound with biological targets (e.g., enzymes)?

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to enzymes (e.g., cytochrome P450 or kinases) based on the compound’s sulfonyl and thioamide moieties .
  • Enzyme Inhibition Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .
  • Mutagenesis Studies : Modify key residues in the enzyme’s active site to confirm binding specificity .

Q. How might structural modifications to the furylmethyl or sulfonyl groups alter the compound’s reactivity or pharmacological profile?

  • Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF₃) on the furan ring can enhance sulfonyl group stability and enzyme binding .
  • Thioamide Bioisosteres : Replace the thioamide with amide or urea groups to compare pharmacokinetic properties (e.g., metabolic resistance) .
  • Quantitative Structure-Activity Relationship (QSAR) : Use computational models to correlate substituent electronic parameters (Hammett σ) with biological activity .

Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Standardized Assay Conditions : Control variables like pH, temperature, and enzyme concentration .
  • Metabolite Profiling : Identify active metabolites via LC-MS to explain discrepancies in potency .
  • Collaborative Validation : Replicate studies across independent labs using identical compound batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.